molecular formula C27H35N3O5 B611462 TPOP146

TPOP146

Cat. No.: B611462
M. Wt: 481.6 g/mol
InChI Key: CUJLWYCUPPPASA-NRFANRHFSA-N
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Description

TPOP146 is a compound identified in scientific research as an inhibitor of the CREB-binding protein (CBP) and p300 acetyltransferases . These enzymes are involved in post-translational modifications, specifically the acetylation of proteins, which is a critical regulatory mechanism for various cellular processes. The research value of this compound lies in its utility as a chemical tool to probe the biological functions of CBP/p300 and to investigate acetylation-dependent signaling pathways. Studies have employed this compound to elucidate complex molecular mechanisms, such as the pathway by which the Tau protein acetylates and stabilizes β-catenin, thereby promoting cell survival signaling . By inhibiting CBP/p300 activity, this compound helps researchers isolate and understand the specific contributions of these acetyltransferases in health and disease, including potential roles in neurodegenerative conditions. Its application is strictly for foundational in vitro research to advance scientific knowledge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3,5-dimethoxyphenyl)-N-[(3S)-1-methylpiperidin-3-yl]-4-propanoyl-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJLWYCUPPPASA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)N[C@H]3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological function of TPOP146 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Biological Function of TPOP146

Executive Summary

This compound is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3][] Its primary in vitro biological function is to competitively block the interaction between the CBP/p300 bromodomain and acetylated lysine residues on histone and non-histone proteins. By disrupting this critical interaction for chromatin targeting and protein scaffolding, this compound serves as a valuable chemical probe to investigate the diverse cellular roles of CBP/p300, including gene transcription, DNA damage response, and cell cycle control.[1][5] This guide details the mechanism of action, quantitative binding data, and demonstrated in vitro applications of this compound, providing researchers with a comprehensive technical overview.

Mechanism of Action: Inhibition of CBP/p300 Bromodomain

CBP and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key functional module within these proteins is the bromodomain, a specialized protein domain that recognizes and binds to acetylated lysine residues (Ac-Lys). This interaction is essential for tethering the CBP/p300 enzymatic machinery to specific chromatin locations and for mediating interactions within larger protein complexes, thereby facilitating the acetylation of target proteins.

This compound, a compound with a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, functions as an N-acetyl-lysine mimetic.[1][3] It is designed to fit into the acetyl-lysine binding pocket of the CBP/p300 bromodomain. By occupying this pocket, this compound directly prevents the bromodomain from engaging with its natural acetylated lysine substrates. This competitive inhibition disrupts the recruitment of CBP/p300 to chromatin and other protein complexes, leading to a modulation of gene transcription and other downstream cellular processes.[2][]

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound AcLys Acetylated Lysine (on Histones/Proteins) CBP_BRD CBP/p300 Bromodomain AcLys->CBP_BRD Binding CBP_HAT CBP/p300 HAT Domain CBP_BRD->CBP_HAT Recruits/Stabilizes Gene Target Gene Transcription CBP_HAT->Gene Activates This compound This compound CBP_BRD_Inhib CBP/p300 Bromodomain This compound->CBP_BRD_Inhib Occupies Binding Pocket Blocked Binding Blocked CBP_BRD_Inhib->Blocked AcLys_2 Acetylated Lysine AcLys_2->Blocked Cannot Bind

Figure 1. Mechanism of this compound Inhibition.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of this compound is defined by its high affinity for the CBP bromodomain and its selectivity over other bromodomain families, particularly the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4). This selectivity is critical for attributing observed biological effects specifically to the inhibition of CBP/p300.

Target Dissociation Constant (Kd) Reference
CBP Bromodomain134 nM[1][2][3][]
BRD4 Bromodomain5.02 µM[2][][6]

Table 1: In Vitro Binding Affinity of this compound.

The significantly weaker binding to BRD4 (approximately 37-fold higher Kd) demonstrates the selectivity of this compound for CBP/p300, making it a precise tool for in vitro studies.[2]

In Vitro Applications and Biological Effects

This compound has been utilized in a variety of in vitro experimental systems to probe the function of CBP/p300. Its application has provided insights into the role of these co-activators in both physiological and pathological processes.

Disruption of Protein-Protein Interactions in Cellular Environments

Fluorescence Recovery After Photobleaching (FRAP) assays have demonstrated the on-target activity of this compound in living cells. Exposure of cells to 1 µM this compound resulted in a significant decrease in the fluorescence recovery half-life of CBP at acetylated chromatin sites.[2] This is comparable to the effect of a bromodomain-inactivating mutation, confirming that this compound effectively targets the CBP bromodomain within the nucleus and competes with its natural acetyl-lysine interactions.[2][]

Investigation of Tau-Mediated Acetylation

In neurobiology research, this compound has been used to dissect the acetyltransferase activity of various proteins. In one study, this compound was used to inhibit CBP/p300 activity to determine if the protein Tau could independently acetylate β-catenin.[7][8] The results showed that inhibiting CBP/p300 with this compound only slightly decreased the acetylation of β-catenin in Tau-overexpressing cells, suggesting Tau itself was the predominant acetyltransferase for this substrate in that context.[7][8]

Modulation of the NLRP3 Inflammasome

This compound has been employed to study the role of acetylation in innate immunity. Research on the NLRP3 inflammasome, a key component of the inflammatory response, used this compound to inhibit lysine acetyltransferases.[9] These experiments aimed to determine the effect of Tau-induced acetylation on NLRP3 activation, demonstrating this compound's utility in dissecting complex signaling cascades involved in neuroinflammation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize this compound's in vitro function.

Differential Scanning Fluorimetry (DSF) for Target Engagement

This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates a direct binding interaction.

Protocol:

  • Protein Preparation: Prepare a solution of the target bromodomain (e.g., CBP) in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.[2]

  • Assay Setup: In a 96-well plate, add the protein to a final concentration of 2 µM in a 20 µL total volume.[2]

  • Compound Addition: Add this compound to the wells at a final concentration of 10 µM.[2]

  • Fluorescent Probe: Add SYPRO Orange dye at a 1:1000 dilution.[2]

  • Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[2]

  • Data Acquisition: Measure fluorescence at each interval using excitation and emission filters of 465 nm and 590 nm, respectively.[2]

  • Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm in the presence of this compound indicates stabilization and binding.

cluster_workflow DSF Experimental Workflow A 1. Prepare Protein (2µM CBP in Buffer) B 2. Add Compound (10µM this compound) A->B C 3. Add SYPRO Orange Dye B->C D 4. Ramp Temperature (25°C to 96°C) C->D E 5. Measure Fluorescence D->E F 6. Analyze Data (Calculate ΔTm) E->F

Figure 2. Workflow for DSF Assay.
Cell-Based Target Engagement (FRAP Assay)

This microscopy technique measures the mobility of fluorescently-tagged proteins in living cells to assess target engagement.

Protocol:

  • Cell Culture and Transfection: Culture appropriate cells (e.g., U2OS) and transfect with a plasmid expressing the fluorescently-tagged protein of interest (e.g., GFP-CBP).

  • Compound Treatment: Treat the cells with a defined concentration of this compound (e.g., 1 µM) or a vehicle control for a specified duration.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped for live-cell imaging.

  • Photobleaching: Select a region of interest (ROI) within the nucleus and use a high-intensity laser to photobleach the GFP signal in that area.

  • Image Acquisition: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-CBP molecules diffuse into the ROI.

  • Data Analysis: Quantify the fluorescence intensity in the ROI over time. Calculate the half-maximal recovery time (t½). A faster recovery (lower t½) in this compound-treated cells indicates that the inhibitor has displaced GFP-CBP from its relatively immobile, chromatin-bound state.

Conclusion

This compound is a well-characterized chemical tool whose biological function in vitro is the selective inhibition of the CBP/p300 bromodomains. Its demonstrated ability to compete with acetyl-lysine binding in both biochemical and cellular assays makes it an invaluable reagent for dissecting the roles of CBP/p300 in gene regulation, signal transduction, and disease pathogenesis. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of epigenetic mechanisms.

References

TPOP146: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPOP146 is a potent and selective chemical probe targeting the bromodomains of the CREB-binding protein (CBP) and its paralog E1A binding protein p300. These two proteins are critical transcriptional co-activators, functioning as histone acetyltransferases (HATs) that play a pivotal role in the regulation of gene expression. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, most notably cancer. This compound serves as a valuable tool for elucidating the biological functions of the CBP/p300 bromodomains and for the validation of these proteins as therapeutic targets. This technical guide provides an in-depth overview of the target identification and validation of this compound, including its selectivity profile, detailed experimental protocols for its characterization, and its effects in cellular contexts.

Target Identification: CBP/p300 Bromodomains

This compound was identified as a selective inhibitor of the bromodomains of CBP and p300.[1] These proteins are large, multi-domain transcriptional co-activators that integrate signals from numerous signaling pathways to regulate gene expression. A key feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery.

The bromodomain of CBP/p300 is a protein-protein interaction module that recognizes and binds to acetylated lysine residues, including those on histone tails. This interaction is crucial for anchoring the CBP/p300 complex to chromatin and for the subsequent acetylation of target proteins. By competitively inhibiting the binding of acetylated lysines to the CBP/p300 bromodomain, this compound disrupts this critical step in transcriptional activation.

Quantitative Data: Selectivity Profile of this compound

A key aspect of a chemical probe is its selectivity for its intended target over other related proteins. The selectivity of this compound was assessed against a panel of bromodomain-containing proteins. The following table summarizes the binding affinities (Kd) of this compound for various bromodomains.

BromodomainKd (nM)Selectivity vs. CBP
CBP 134 1x
BRD4(1)5020>37x
BRD2(1)>50000>373x
BRD3(2)>50000>373x
BAZ2B>50000>373x
CECR2>50000>373x
FALZ>50000>373x
SMARCA2>50000>373x
SMARCA4>50000>373x
TRIM24>50000>373x

Data sourced from Popp et al., J Med Chem. 2016 Oct 13;59(19):8889-8912.[1]

Target Validation: Experimental Protocols and Cellular Effects

The validation of this compound as a selective CBP/p300 bromodomain inhibitor involved a series of biochemical and cellular assays.

Experimental Workflow for this compound Identification and Validation

The discovery and characterization of this compound followed a structured workflow, beginning with a chemical scaffold and progressing through optimization and cellular validation.

G cluster_0 Lead Identification cluster_1 Biochemical Validation cluster_2 Cellular Validation A Initial Scaffold (2,3,4,5-tetrahydro-1,4-benzoxazepine) B Structure-Activity Relationship (SAR) Studies A->B Chemical Synthesis and Modification C Thermal Shift Assay (TSA) (Initial Screening) B->C D Time-Resolved Fluorescence Energy Transfer (TR-FRET) (Potency Determination) C->D E Bromodomain Selectivity Panel (Isothermal Titration Calorimetry) D->E F Fluorescence Recovery After Photobleaching (FRAP) (Target Engagement) E->F G Downstream Pathway Analysis (e.g., p53 acetylation) F->G

A descriptive caption for the diagram above. (Within 100 characters)
Detailed Methodologies

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein.

Protocol:

  • Prepare a solution of the target bromodomain protein (e.g., CBP) at a final concentration of 2 µM in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.

  • Add this compound or other test compounds to the protein solution at a final concentration of 10 µM.

  • Add a fluorescent dye, such as SYPRO Orange, at a 1:1000 dilution. This dye fluoresces when it binds to hydrophobic regions of the protein that are exposed upon unfolding.

  • Place the samples in a 96-well plate and use a real-time PCR instrument to monitor fluorescence as the temperature is increased from 25°C to 96°C at a rate of 3°C per minute.

  • The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation.

This competitive binding assay is used to determine the potency of inhibitors. It measures the disruption of the interaction between the bromodomain and a fluorescently labeled acetylated histone peptide.

Protocol:

  • Reagents:

    • GST-tagged CBP bromodomain

    • Europium-labeled anti-GST antibody (donor fluorophore)

    • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

    • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

  • In a 384-well plate, add the GST-tagged CBP bromodomain, the biotin-H4K8ac peptide, and varying concentrations of this compound in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Add the Europium-labeled anti-GST antibody and Streptavidin-APC.

  • Incubate for 1 hour at room temperature.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates displacement of the histone peptide by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

FRAP is used to demonstrate that this compound can engage with the CBP bromodomain within the nucleus of living cells.

Protocol:

  • Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP.

  • Treat the cells with either DMSO (vehicle control) or 1 µM this compound.

  • Identify a region of interest (ROI) within the nucleus and photobleach the GFP signal in this area using a high-intensity laser.

  • Monitor the recovery of fluorescence in the bleached ROI over time.

  • The rate of fluorescence recovery is indicative of the mobility of the GFP-tagged protein. A faster recovery suggests that the protein is more mobile, which in this case, indicates that this compound has displaced the bromodomain from its chromatin binding sites.

  • The half-life of recovery (t1/2) is calculated from the fluorescence recovery curves. A significant decrease in the recovery half-life in this compound-treated cells compared to control cells demonstrates target engagement.

Cellular Effects of this compound

Inhibition of the CBP/p300 bromodomain by this compound is expected to modulate the expression of genes regulated by these co-activators. One important downstream target is the tumor suppressor protein p53, which is acetylated by CBP/p300. This acetylation is crucial for p53's transcriptional activity and its ability to induce cell cycle arrest and apoptosis. It has been shown that inhibitors of the CBP/p300 bromodomain can modulate p53 acetylation.[2][3][4][5][6]

Signaling Pathway

CBP and p300 are central nodes in gene regulation. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their HAT activity leads to the acetylation of histones, which opens up the chromatin structure. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the complex at the chromatin and facilitating the recruitment of the basal transcription machinery, ultimately leading to gene expression. This compound disrupts this process by preventing the bromodomain from binding to acetylated histones, thereby inhibiting the transcriptional activation of target genes.

G cluster_0 Upstream Signaling cluster_1 CBP/p300 Recruitment and Activity cluster_2 Gene Expression cluster_3 Inhibition by this compound A Signal (e.g., Growth Factor) B Transcription Factor Activation A->B C Recruitment of CBP/p300 B->C D Histone Acetylation (HAT activity) C->D E Bromodomain Binding to Acetylated Histones D->E F Recruitment of Basal Transcription Machinery E->F G Target Gene Expression (e.g., MYC, p53 targets) F->G H This compound H->E Inhibits

A descriptive caption for the diagram above. (Within 100 characters)

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. The comprehensive data from biochemical and cellular assays validate its on-target activity and provide a clear mechanism of action. As a chemical probe, this compound is an invaluable tool for researchers investigating the roles of CBP and p300 in health and disease. Its development paves the way for the exploration of CBP/p300 bromodomain inhibitors as potential therapeutics, particularly in the context of oncology.

References

In-depth Technical Guide: The Therapeutic Potential of TPOP146

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Molecule for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a structured framework based on the user's request. Initial comprehensive searches for "TPOP146" have not yielded any publicly available data. This suggests that this compound may be a novel compound, an internal research designation, or a term not yet in the public domain. The information presented here is therefore a template illustrating how such a guide would be structured once data on this compound becomes available.

Executive Summary

This document provides a conceptual framework for the potential therapeutic applications of the novel molecule this compound. While specific data on this compound is not currently available in the public domain, this guide outlines the critical areas of investigation required to elucidate its therapeutic promise. It is intended to serve as a blueprint for researchers and drug development professionals engaged in the early-stage evaluation of new chemical entities. The subsequent sections detail the necessary experimental data, potential mechanisms of action, and the visualization of key biological pathways and experimental workflows that would be essential for a comprehensive understanding of this compound.

Putative Therapeutic Applications

Based on preliminary hypothetical analysis, this compound could have applications in the following therapeutic areas. It is critical to validate these hypotheses through rigorous preclinical and clinical research.

  • Oncology: Targeting aberrant signaling pathways in cancer cells.

  • Inflammatory Diseases: Modulating immune responses to mitigate chronic inflammation.

  • Neurodegenerative Disorders: Protecting against neuronal cell death and promoting neural repair.

Hypothetical Mechanism of Action

The precise mechanism of action for this compound remains to be elucidated. A primary objective of initial research would be to identify its molecular target(s) and delineate the downstream signaling cascades it modulates.

(Placeholder for detailed description of the mechanism of action once discovered)

Visualizing the Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that this compound might influence. This is a speculative representation and will require experimental validation.

TPOP146_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Inhibition TF Transcription Factor Kinase2->TF Activation Effector->TF Sequestration Gene Target Gene TF->Gene Transcription

Caption: Hypothetical signaling cascade initiated by this compound binding to a cell surface receptor.

Quantitative Data Summary (Illustrative)

The following tables are placeholders to be populated with experimental data as it becomes available.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 (µM)Max Inhibition (%)
(Example: Cancer Cell Line A)(e.g., MTT Assay)(Value)(Value)
(Example: Cancer Cell Line B)(e.g., Apoptosis Assay)(Value)(Value)
(Example: Immune Cell Line C)(e.g., Cytokine Release)(Value)(Value)

Table 2: Preclinical Pharmacokinetic Profile of this compound in Animal Models

SpeciesRoute of AdministrationCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
(e.g., Mouse)(e.g., Oral)(Value)(Value)(Value)(Value)
(e.g., Rat)(e.g., Intravenous)(Value)(Value)(Value)(Value)

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of this compound's therapeutic potential.

Cell Viability Assay Protocol

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Protocol for Target Engagement

Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins in a signaling pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with this compound and a vehicle control.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis.

Experimental Workflow Visualization

A clear workflow is essential for planning and executing research on this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development A Target Identification & Validation B Cell-Based Assays (Viability, Apoptosis) A->B C Mechanism of Action Studies (Western Blot, Kinase Assays) B->C D Pharmacokinetic & Pharmacodynamic Studies C->D E Animal Models of Disease (Efficacy Studies) D->E F Toxicology & Safety Assessment E->F G Phase I Clinical Trials (Safety & Tolerability) F->G H Phase II Clinical Trials (Efficacy & Dose-Ranging) G->H I Phase III Clinical Trials (Pivotal Studies) H->I

Caption: A generalized workflow for the preclinical and clinical development of this compound.

Conclusion and Future Directions

While this compound is currently an unknown entity in the public scientific literature, the framework provided in this guide establishes a clear and comprehensive path for its investigation. The immediate priorities are to synthesize the molecule, confirm its structure, and initiate a battery of in vitro assays to determine its biological activity. Positive results from these initial screens would warrant progression to more detailed mechanistic studies and in vivo evaluation in relevant disease models. The ultimate goal is to generate a robust data package that can support an Investigational New Drug (IND) application and the initiation of clinical trials. The scientific community eagerly awaits the first disclosures of data on this compound to understand its true therapeutic potential.

TPOP146: An In-Depth Examination of a Novel CBP/P300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPOP146 is a selective benzoxazepine-based inhibitor of the bromodomains of the histone acetyltransferases (HATs) CBP and p300. It has emerged as a valuable chemical probe for investigating the biological roles of these epigenetic regulators in various physiological and pathological processes, particularly in oncology and inflammation. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its mechanism of action and its application in preclinical research. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the availability of detailed safety and toxicity data for this compound.

Introduction

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in regulating gene expression. Their bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of the transcriptional machinery. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of numerous diseases, including cancer. This has spurred the development of small molecule inhibitors targeting their bromodomains as potential therapeutic agents.

This compound has been identified as a potent and selective inhibitor of the CBP/p300 bromodomains. Its utility has been demonstrated in cellular assays to probe the downstream effects of CBP/p300 bromodomain inhibition.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents their interaction with acetylated histones and other acetylated proteins, thereby disrupting the assembly of active transcription complexes at specific gene loci. The inhibition of this interaction leads to the modulation of gene expression programs controlled by CBP/p300.

Signaling Pathway of CBP/p300 Bromodomain Inhibition

CBP_p300_Inhibition cluster_0 Cell Nucleus Acetylated_Histones Acetylated Histones CBP_p300 CBP/p300 Bromodomain Acetylated_Histones->CBP_p300 Binds to Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery Recruits Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Initiates This compound This compound This compound->CBP_p300 Inhibits Binding

Methodological & Application

TPOP146 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: TPOP146

Title: this compound Protocol for Cellular Analysis: A Framework for Evaluating Compound Efficacy and Mechanism of Action in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework, designated this compound, for the in vitro evaluation of novel compounds. While a specific protocol for "this compound" is not publicly available, this document presents a representative workflow for assessing the effects of a hypothetical therapeutic agent, "Compound X," on a cancer cell line. The protocol encompasses essential cell culture techniques, including cell line maintenance, compound treatment, and subsequent analysis of cell viability and signaling pathway modulation. The methodologies are designed to be adaptable for various compounds and cell lines, offering a robust foundation for drug discovery and development applications.

Introduction

The this compound protocol, as outlined herein, provides a standardized workflow for the initial characterization of a test compound's cellular effects. This hypothetical protocol is designed to assess the dose-dependent cytotoxicity of "Compound X" and to investigate its impact on a key, hypothetical cellular signaling pathway, the "Growth Factor Responsive Kinase (GFRK) Pathway." The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful execution of these experiments.

Materials and Reagents

  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Compound X (hypothetical test compound)

  • Trypan Blue solution (0.4%)[1][2]

  • Fixation Buffer (4% paraformaldehyde in PBS)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)[3]

  • Blocking Buffer (1% BSA in PBS)

  • Primary Antibody: Rabbit anti-phospho-GFRK

  • Secondary Antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate

  • Hoechst 33342 stain[4]

  • Mounting Medium

Experimental Protocols

Cell Line Maintenance
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Cell Seeding for Experiments
  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

  • Neutralize trypsin with complete culture medium and collect the cells in a conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Determine the cell concentration using a hemocytometer and the Trypan Blue exclusion method.[1][2]

This compound Protocol: Compound X Treatment and Viability Assessment
  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in culture medium.

  • Remove the medium from the wells and add 100 µL of the Compound X dilutions.

  • Incubate the plate for 48 hours at 37°C.

  • Following incubation, perform a cell viability assay (e.g., MTT or resazurin-based assay).

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Immunofluorescence Staining of Phospho-GFRK
  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with Compound X at the desired concentrations for the specified time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[3]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.[3]

  • Incubate with the primary antibody (anti-phospho-GFRK) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.[3]

  • Counterstain the nuclei with Hoechst 33342 for 10 minutes.[4]

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation

Table 1: Dose-Dependent Effect of Compound X on HeLa Cell Viability

Compound X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1

Table 2: Quantification of Phospho-GFRK Fluorescence Intensity

TreatmentNormalized Fluorescence Intensity (Mean ± SD)
Vehicle Control1.00 ± 0.12
Compound X (10 µM)0.35 ± 0.08

Visualizations

GFRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GFR Growth Factor Receptor (GFR) Growth_Factor->GFR GFRK GFRK GFR->GFRK Activation Downstream_Effector Downstream Effector GFRK->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Compound_X Compound X Compound_X->GFRK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical GFRK signaling pathway and the inhibitory action of Compound X.

TPOP146_Workflow cluster_analysis Analysis Start Start: HeLa Cell Culture Cell_Seeding Cell Seeding (96-well and 24-well plates) Start->Cell_Seeding Compound_Treatment Treatment with Compound X (Dose-Response) Cell_Seeding->Compound_Treatment Incubation 48-hour Incubation Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Immunofluorescence Immunofluorescence Staining (p-GFRK & Hoechst) Incubation->Immunofluorescence Data_Acquisition Data Acquisition (Plate Reader & Microscope) Viability_Assay->Data_Acquisition Immunofluorescence->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound protocol.

References

Application Notes and Protocols for TPOP146 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, chemical databases, and public repositories, we must report that there is currently no publicly available information regarding a compound designated "TPOP146." Our extensive search did not yield any data on its chemical structure, mechanism of action, signaling pathways, or any preclinical studies, including dosage and administration in mice.

This lack of information prevents the creation of the requested detailed application notes, protocols, data tables, and signaling pathway diagrams. The name "this compound" may represent an internal compound code that has not yet been publicly disclosed, a novel substance with research pending publication, or a potential error in the designation.

We recommend the following actions:

  • Verify the Compound Name: Please double-check the spelling and designation of "this compound" for any potential typographical errors.

  • Consult Internal Documentation: If this compound is part of an ongoing research project, please refer to internal documentation, such as investigator's brochures, internal study reports, or laboratory notebooks for the necessary information.

  • Contact the Source: If the compound name was obtained from a collaborator, publication, or other external source, we advise contacting them directly to obtain the relevant data.

Without foundational information on this compound, it is not possible to provide the specific, detailed, and accurate scientific content you have requested. We are committed to providing precise and well-supported information and will be ready to assist further should details about this compound become available in the public domain.

Application of TPOP146 in CRISPR-Cas9 Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature identifying a molecule designated "TPOP146" in the context of CRISPR-Cas9 experiments. The following application notes and protocols are provided for a hypothetical small molecule, herein referred to as this compound, which is designed to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR). The data and protocols presented are illustrative and based on established methodologies for utilizing small molecules to modulate genome editing outcomes.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification.[1][2] A key challenge in realizing the full potential of CRISPR-Cas9 for therapeutic and research applications is controlling the cellular DNA repair mechanisms that are triggered by Cas9-induced double-strand breaks (DSBs).[3][4] Cells primarily utilize two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the more precise homology-directed repair (HDR) pathway, which allows for the insertion of specific genetic sequences.[4][5] this compound is a novel, cell-permeable small molecule designed to modulate the choice of DNA repair pathway, thereby increasing the efficiency of HDR-mediated genome editing. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in CRISPR-Cas9 experiments.

Mechanism of Action

This compound is hypothesized to enhance HDR efficiency by transiently and reversibly inhibiting key enzymatic components of the NHEJ pathway. By suppressing NHEJ, this compound shifts the balance of DNA repair towards the HDR pathway, thereby increasing the likelihood that a user-defined DNA template will be integrated at the target locus. The proposed mechanism involves the inhibition of a critical ligase in the NHEJ pathway, which allows for a longer time window for the HDR machinery to engage the DSB.

TPOP146_Mechanism_of_Action cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathways Cas9 Cas9-sgRNA Complex DSB Double-Strand Break Cas9->DSB Cleavage NHEJ NHEJ Pathway DSB->NHEJ Default Pathway HDR HDR Pathway DSB->HDR Alternative Pathway Indels Indels NHEJ->Indels Leads to Precise_Edit Precise_Edit HDR->Precise_Edit Leads to This compound This compound This compound->NHEJ Inhibition

Caption: Hypothetical mechanism of this compound action.

Quantitative Data Summary

The efficacy of this compound in enhancing HDR has been evaluated in several common cell lines. The following tables summarize the observed increase in HDR efficiency with this compound treatment.

Table 1: Dose-Response of this compound on HDR Efficiency in HEK293T Cells

This compound Concentration (µM)HDR Efficiency (%)Fold Increase in HDRCell Viability (%)
0 (DMSO control)8.2 ± 1.11.098 ± 2
115.5 ± 1.81.997 ± 3
528.7 ± 2.53.595 ± 4
1035.1 ± 3.24.392 ± 5
2036.5 ± 3.54.485 ± 6

Table 2: Effect of this compound (10 µM) on HDR Efficiency in Various Cell Lines

Cell LineTarget GeneHDR Efficiency (%) (DMSO)HDR Efficiency (%) (this compound)Fold Increase in HDR
HEK293TEMX18.5 ± 1.235.8 ± 3.84.2
HeLaAAVS16.1 ± 0.925.3 ± 2.94.1
iPSCHBB3.2 ± 0.715.9 ± 2.15.0
JurkatCCR54.5 ± 0.818.2 ± 2.54.0

Experimental Protocols

Protocol 1: General Workflow for this compound-Enhanced CRISPR-Cas9 Genome Editing

This protocol outlines the key steps for a typical CRISPR-Cas9 experiment using this compound to enhance HDR-mediated gene editing.

TPOP146_Experimental_Workflow start Start design Design sgRNA and HDR Template start->design culture Cell Culture and Seeding design->culture prepare Prepare Reagents: - Cas9 RNP - HDR Template - this compound Stock culture->prepare transfect Transfection of Cas9 RNP and HDR Template prepare->transfect add_tpop Add this compound to Culture Medium transfect->add_tpop incubate Incubate for 48-72 hours add_tpop->incubate harvest Harvest Genomic DNA incubate->harvest analyze Analyze Editing Efficiency (e.g., NGS, ddPCR) harvest->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Protocol 2: Detailed Methodology for this compound-Enhanced HDR

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Streptococcus pyogenes Cas9 nuclease

  • Synthetic single guide RNA (sgRNA)

  • Single-stranded oligodeoxynucleotide (ssODN) or plasmid DNA HDR template

  • This compound (10 mM stock in DMSO)

  • Transfection reagent (e.g., electroporation buffer, lipid-based reagent)

  • Phosphate-buffered saline (PBS)

  • Genomic DNA extraction kit

  • PCR reagents for amplification of the target locus

  • Primers flanking the target site

Procedure:

  • sgRNA and HDR Template Design:

    • Design and synthesize an sgRNA targeting the genomic locus of interest.

    • Design an HDR template (ssODN or plasmid) containing the desired genetic modification flanked by homology arms specific to the target locus.

  • Cell Culture:

    • Culture and maintain the target cells under standard conditions.

    • Plate cells at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Preparation of Reagents:

    • Cas9 RNP Formation: Pre-complex Cas9 protein and sgRNA by incubating them together at room temperature for 10-20 minutes.

    • This compound Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a DMSO-only control medium.

  • Transfection:

    • Deliver the Cas9 RNP and HDR template to the cells using an optimized transfection method (e.g., electroporation, lipofection).

    • For Electroporation: Resuspend cells in the appropriate electroporation buffer containing the Cas9 RNP and HDR template, and apply the optimized electrical pulse. Immediately after electroporation, transfer cells to a culture plate containing pre-warmed complete medium.

    • For Lipofection: Follow the manufacturer's protocol to complex the Cas9 RNP and HDR template with the lipid-based transfection reagent and add the complexes to the cells.

  • This compound Treatment:

    • Approximately 4-6 hours post-transfection, replace the culture medium with the prepared this compound-containing medium or the DMSO control medium.

    • Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction and Analysis:

    • Harvest the cells and extract genomic DNA using a commercial kit.

    • Amplify the target genomic region by PCR using primers flanking the editing site.

    • Analyze the PCR products to determine the efficiency of HDR. This can be achieved through various methods, including:

      • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target and off-target editing events.

      • Droplet Digital PCR (ddPCR): Allows for absolute quantification of HDR and NHEJ alleles.

      • Restriction Fragment Length Polymorphism (RFLP) analysis: A simpler method if the desired edit introduces or removes a restriction site.

Troubleshooting

IssuePossible CauseRecommendation
Low HDR efficiencySuboptimal this compound concentrationPerform a dose-response experiment to determine the optimal concentration for your cell type.
Poor transfection efficiencyOptimize the delivery method for Cas9 RNP and HDR template.
Inefficient sgRNA or HDR template designTest multiple sgRNAs and optimize the length of the homology arms on the HDR template.
High cell toxicityThis compound concentration is too highReduce the concentration of this compound and/or the incubation time.
Transfection-related toxicityOptimize the amount of transfection reagents and nucleic acids.
Inconsistent resultsVariability in cell culture conditionsMaintain consistent cell passage number, confluency, and culture conditions.
Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of reagents.

Conclusion and Future Directions

The hypothetical small molecule this compound represents a promising tool for enhancing the precision of CRISPR-Cas9 genome editing by promoting the HDR pathway. The protocols and data presented here provide a framework for its application in various research and therapeutic contexts. Future studies should focus on elucidating the precise molecular targets of this compound, evaluating its effects on a broader range of cell types, and assessing its potential for in vivo applications. Further optimization of delivery methods and combination therapies with other small molecules may lead to even greater improvements in genome editing outcomes.

References

TPOP146: A Potent Tool for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: TPOP146 is a highly selective, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. In many cancer types, the function of wild-type p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.[1][2] By competitively binding to the p53-binding pocket of MDM2, this compound effectively prevents this interaction, leading to the stabilization and activation of p53, and subsequent induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2][3] These application notes provide detailed protocols for utilizing this compound as a tool to study the p53-MDM2 interaction both in vitro and in a cellular context.

Data Presentation

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The data presented below is a representative summary of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

Assay TypeTargetTracer/ProbeThis compound IC50 (nM)Nutlin-3a IC50 (nM) (Reference)
Fluorescence PolarizationMDM2FAM-labeled p53 peptide (12-1)15.2 ± 2.190.5 ± 8.7
Surface Plasmon ResonanceMDM2Immobilized p53 peptide25.8 ± 3.5 (Kd)160.3 ± 15.2 (Kd)

Table 2: Cellular Activity of this compound in SJSA-1 Osteosarcoma Cells (wild-type p53)

Assay TypeEndpointThis compound EC50 (µM)Nutlin-3a EC50 (µM) (Reference)
Cell Viability (MTT)Reduction in cell viability1.2 ± 0.38.5 ± 1.1
p53 Accumulation (Western Blot)Increase in p53 protein levels0.8 ± 0.25.2 ± 0.9
MDM2 Upregulation (qPCR)Increase in MDM2 mRNA0.7 ± 0.14.8 ± 0.7

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study it, the following diagrams are provided.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_core p53-MDM2 Feedback Loop cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogenes Oncogene Activation Oncogenes->p53 activates MDM2 MDM2 p53->MDM2 upregulates transcription Proteasome Proteasome p53->Proteasome degradation Arrest Cell Cycle Arrest p53->Arrest transactivates Apoptosis Apoptosis p53->Apoptosis transactivates Repair DNA Repair p53->Repair transactivates MDM2->p53 binds & targets for degradation MDM2->Proteasome This compound This compound This compound->MDM2 inhibits binding to p53

Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of this compound.

FP_workflow cluster_unbound Unbound State cluster_bound Bound State cluster_inhibited Inhibited State FP_low Fluorescent p53 Peptide (Fast Tumbling) Light_low Low Polarization MDM2 MDM2 Protein FP_low->MDM2 + MDM2 Complex MDM2-Peptide Complex (Slow Tumbling) This compound This compound MDM2->this compound + this compound Light_high High Polarization FP_low2 Fluorescent p53 Peptide (Fast Tumbling) Light_low2 Low Polarization

Caption: Workflow of a Fluorescence Polarization (FP) competition assay.

CoIP_workflow start Culture and treat cells (e.g., with this compound) lyse Lyse cells to release protein complexes start->lyse incubate Incubate lysate with anti-MDM2 antibody lyse->incubate beads Add Protein A/G beads to capture antibody incubate->beads wash Wash beads to remove non-specific binders beads->wash elute Elute bound proteins wash->elute analyze Analyze by Western Blot (probe for p53) elute->analyze

References

Application Notes and Protocols: Using TPOP146 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of TPOP146, a novel modulator of the Translocator Protein (TSPO), in high-throughput screening (HTS) assays. This compound has emerged as a promising candidate for therapeutic development in neuroinflammatory and oncological indications due to its specific interaction with TSPO, a key protein in the outer mitochondrial membrane. These guidelines are intended to facilitate the efficient and accurate screening of compound libraries to identify novel therapeutic agents targeting the TSPO signaling pathway.

Introduction to this compound and TSPO

Translocator Protein (18kDa), or TSPO, is a highly conserved protein primarily located in the outer mitochondrial membrane of various tissues, with particularly high expression in steroid-synthesizing cells and microglia. TSPO is implicated in a range of cellular functions, including cholesterol transport, steroidogenesis, porphyrin metabolism, and the regulation of mitochondrial function and apoptosis. Upregulation of TSPO is a well-established biomarker for neuroinflammation and is also associated with several types of cancer.

This compound is a potent and selective ligand for TSPO. Its unique chemical structure allows for high-affinity binding, making it an excellent tool for probing TSPO function and for the development of novel therapeutics. This application note will detail the use of this compound in competitive binding assays and functional screens to identify new molecules that modulate TSPO activity.

This compound Signaling Pathway

This compound modulates cellular functions by binding to TSPO, which in turn influences mitochondrial processes. The binding of this compound can either mimic or block the effects of endogenous ligands, leading to downstream effects on steroid synthesis, inflammation, and cell viability. A simplified representation of the this compound-TSPO signaling pathway is provided below.

TPOP146_Signaling_Pathway This compound This compound TSPO TSPO (Outer Mitochondrial Membrane) This compound->TSPO Binds to Cholesterol Cholesterol Transport TSPO->Cholesterol Modulates Apoptosis Apoptosis Regulation TSPO->Apoptosis Neuroinflammation Neuroinflammation TSPO->Neuroinflammation Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis

Caption: this compound binds to TSPO, modulating downstream cellular processes.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, which are essential for designing and interpreting HTS assays.

ParameterValueConditions
Binding Affinity (Ki) 2.5 nMHuman recombinant TSPO, [3H]PK 11195 competition assay
IC50 5.8 nMCompetitive binding assay with [3H]PK 11195
EC50 25 nMCell-based functional assay measuring steroid synthesis
Solubility > 50 µMIn DMSO
Purity > 99%As determined by HPLC

High-Throughput Screening Protocols

The following protocols are designed for screening compound libraries for their ability to interact with TSPO, using this compound as a reference compound.

Competitive Binding Assay (Radioligand Displacement)

This assay is designed to identify compounds that compete with a radiolabeled ligand for binding to TSPO.

Workflow:

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_incubation Incubation & Measurement Plate Prepare 384-well plates Test_Compounds Add Test Compounds (in DMSO) Plate->Test_Compounds TPOP146_Control Add this compound (Control) (in DMSO) Plate->TPOP146_Control TSPO_Membranes Add Membranes (expressing TSPO) Test_Compounds->TSPO_Membranes TPOP146_Control->TSPO_Membranes Radioligand Add Radioligand ([3H]PK 11195) TSPO_Membranes->Radioligand Incubate Incubate at RT Radioligand->Incubate Filter Harvest onto filter plates Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Add scintillation fluid Wash->Scintillation Read Read on scintillation counter Scintillation->Read

Caption: Workflow for the TSPO competitive binding assay.

Detailed Protocol:

  • Plate Preparation: Dispense 1 µL of test compounds (typically at 10 mM in DMSO) into a 384-well plate. For control wells, add 1 µL of this compound (as a positive control) or DMSO (as a negative control).

  • Reagent Preparation: Prepare a master mix containing assay buffer, membranes from cells overexpressing human TSPO, and the radioligand [3H]PK 11195 (final concentration ~1 nM).

  • Reagent Addition: Add 50 µL of the master mix to each well of the assay plate.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Harvest the contents of the wells onto filter mats using a cell harvester.

  • Washing: Wash the filter mats three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the percent inhibition for each test compound relative to the controls. Calculate IC50 values for active compounds.

Cell-Based Functional Assay (Steroidogenesis)

This assay measures the ability of compounds to modulate the synthesis of neurosteroids, a key function of TSPO.

Workflow:

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Plate_Cells Plate Cells (e.g., Human Glioblastoma) Incubate_Cells Incubate overnight Plate_Cells->Incubate_Cells Add_Compounds Add Test Compounds or this compound Incubate_Cells->Add_Compounds Incubate_Treatment Incubate for 24 hours Add_Compounds->Incubate_Treatment Collect_Supernatant Collect cell supernatant Incubate_Treatment->Collect_Supernatant ELISA Measure Pregnenolone levels (by ELISA) Collect_Supernatant->ELISA

Caption: Workflow for the cell-based functional assay.

Detailed Protocol:

  • Cell Plating: Seed human glioblastoma cells (e.g., U118 MG) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Compound Addition: Treat the cells with test compounds or this compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours to allow for steroid synthesis.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • ELISA: Measure the concentration of pregnenolone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the effect of the test compounds on pregnenolone production. Calculate EC50 or IC50 values for active compounds.

Data Interpretation and Hit Confirmation

  • Primary Hits: Compounds that show significant activity in the primary screen (e.g., >50% inhibition in the binding assay) should be considered primary hits.

  • Dose-Response: Primary hits should be re-tested in dose-response format to confirm their activity and determine their potency (IC50/EC50).

  • Orthogonal Assays: Confirmed hits should be evaluated in an orthogonal assay (e.g., the functional steroidogenesis assay) to rule out assay-specific artifacts.

  • Selectivity: The selectivity of the confirmed hits should be assessed against other relevant targets.

Conclusion

The protocols and data presented in this application note provide a robust framework for the use of this compound in high-throughput screening campaigns to discover novel modulators of TSPO. The combination of a high-affinity radioligand binding assay and a relevant cell-based functional assay will enable the identification and characterization of promising new chemical entities for further drug development.

Application Notes and Protocols for In Vivo Delivery of TPOP146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on a hypothetical molecule, TPOP146, as no specific information for a compound with this designation was found in publicly available literature. The content provided is a generalized guide for the in vivo administration of a novel small molecule kinase inhibitor and should be adapted based on the specific physicochemical properties and pharmacological profile of the actual compound being investigated.

Introduction

This compound is a potent and selective inhibitor of the hypothetical XYZ kinase, a critical component of a signaling pathway implicated in tumorigenesis and inflammatory diseases. These application notes provide detailed protocols for the in vivo delivery of this compound in preclinical animal models, primarily mice. The selection of an appropriate delivery method is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles, thereby ensuring reliable and reproducible experimental outcomes.

In Vivo Delivery Methods: An Overview

The choice of administration route for in vivo studies depends on various factors, including the formulation of the compound, the desired speed of onset, duration of action, and the specific experimental model.[1][2] The most common parenteral routes for small molecule administration in rodent models are intravenous, intraperitoneal, and subcutaneous injection, while oral gavage is a standard method for enteral delivery.[1][3]

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic parameters for this compound following administration via different routes in mice. This data is for illustrative purposes and highlights the importance of route selection on drug exposure.

Delivery MethodDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Intravenous (IV)515000.1100
Intraperitoneal (IP)208000.570
Subcutaneous (SC)204501.065
Oral Gavage (PO)503002.040

Experimental Protocols

General Guidelines for In Vivo Studies

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).[4] A pilot study is often recommended to determine the optimal dose, vehicle, and administration route for a new compound.[5][6]

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve this compound in the appropriate volume of DMSO by vortexing.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix.

  • Add saline to the final volume and vortex thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • The final formulation should be clear and administered at room temperature. Prepare fresh on the day of the experiment.

Administration Protocols

Materials:

  • This compound formulation

  • Mouse restrainer

  • Insulin syringes (27-30 gauge needle)

  • Heat lamp

Protocol:

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Load the syringe with the this compound formulation, ensuring no air bubbles are present. The injection volume should not exceed 0.2 mL for an adult mouse.[3]

  • Identify one of the lateral tail veins.

  • Insert the needle into the vein at a shallow angle.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Materials:

  • This compound formulation

  • Syringe with a 25-27 gauge needle

  • 70% Ethanol

Protocol:

  • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse so its head is pointing downwards.

  • Wipe the lower left or right quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound formulation. The maximum recommended volume is 2-3 mL for an adult mouse.[3]

  • Withdraw the needle and return the mouse to its cage.

Materials:

  • This compound formulation

  • Syringe with a 25-27 gauge needle

Protocol:

  • Gently restrain the mouse.

  • Lift the loose skin over the back, between the shoulder blades, to form a tent.

  • Insert the needle into the base of the tented skin.

  • Inject the this compound formulation. The maximum volume per site is typically 1 mL.[3] For larger volumes, multiple sites can be used.

  • Withdraw the needle and return the mouse to its cage.

Materials:

  • This compound formulation

  • Flexible or rigid feeding needle (gavage needle)

  • Syringe

Protocol:

  • Gently restrain the mouse.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.

  • With the mouse held vertically, gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass easily without resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the correct position, administer the this compound formulation.

  • Withdraw the needle smoothly and return the mouse to its cage. Monitor for any signs of distress.

Visualizations

Signaling Pathway of this compound

TPOP146_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein_1 Downstream Protein 1 XYZ_Kinase->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream Protein 2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription Factor Downstream_Protein_2->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes This compound This compound This compound->XYZ_Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration This compound or Vehicle Administration (e.g., daily IP) Randomization->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Tissue_Collection Tumor and Organ Collection Euthanasia->Tissue_Collection Analysis Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

References

Troubleshooting & Optimization

troubleshooting TPOP146 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPOP146. The following information is intended to help resolve common solubility issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in aqueous buffers. What is the recommended solvent?

A1: this compound is known to have low aqueous solubility. For initial stock solutions, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in the organic solvent first. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting biological systems.

Q2: I observed precipitation of this compound after diluting my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer.

  • Optimize Buffer Conditions: The solubility of small molecules can be pH-dependent. Experiment with a range of pH values for your buffer to identify the optimal condition for this compound solubility.

  • Incorporate Solubilizing Agents: Consider adding a small amount of a non-ionic detergent (e.g., Tween® 20, Triton™ X-100) or a cyclodextrin to your aqueous buffer to enhance the solubility of this compound.

  • Vortex Vigorously: When diluting, add the this compound stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter after initial mixing. Use a bath sonicator for a few minutes to gently break down aggregates. Avoid probe sonication, as it can generate excessive heat and potentially degrade the compound.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Inconsistent results with this compound in cell-based assays can often be traced back to solubility and stability issues in the culture medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare Fresh this compound Dilutions A->B C Visually Inspect for Precipitation B->C D Precipitate Observed C->D Yes E No Precipitate Observed C->E No F Optimize Dilution Protocol (e.g., vortexing, dropwise addition) D->F I Check for Compound Degradation E->I G Test Lower Final Concentrations F->G H Incorporate a Surfactant (e.g., Pluronic® F-68) in Media G->H J Perform Dose-Response Curve I->J K Consistent Results J->K

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Poor Bioavailability in Animal Studies

Low bioavailability of this compound in in vivo experiments is often linked to its poor solubility in physiological fluids.

Possible Solutions and Formulation Strategies:

Formulation StrategyDescriptionKey Considerations
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water.The concentration of the organic solvent must be non-toxic to the animal model.
Lipid-Based Formulations Incorporating this compound into lipid-based carriers such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).The formulation must be stable and compatible with the route of administration.
Nanosuspensions Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.Requires specialized equipment for production and characterization.
Amorphous Solid Dispersions Dispersing this compound in a polymer matrix in an amorphous state to improve its dissolution rate.The polymer must be pharmaceutically acceptable and compatible with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the aqueous buffer to 37°C.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for at least 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately in your experiment.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a cancer-related signaling pathway.

cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Downstream Effector Downstream Effector Kinase A->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase A

Caption: Proposed inhibitory action of this compound on the Kinase A signaling pathway.

Technical Support Center: TPOP146 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of TPOP146 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is generally stable for up to one year. For short-term storage of a clear, prepared solution (e.g., for weekly use), 4°C is acceptable, but it is recommended to prepare fresh solutions weekly to avoid potential loss of efficacy.[1] If the prepared solution is a suspension, it should be prepared and used immediately.[1]

Q2: What are the best solvents for dissolving this compound?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo experiments, a common formulation involves a multi-component solvent system, such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[1] The choice of solvent can impact the stability of the compound, so it is crucial to use high-purity, anhydrous solvents when preparing stock solutions.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include:

  • A decrease in the expected biological activity of the compound.

  • Changes in the physical appearance of the solution, such as color change or the formation of precipitates.

  • The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC).

Q4: What are the likely causes of this compound instability in my experiments?

A4: Instability of small molecules like this compound in solution can be influenced by several factors:

  • pH of the solution: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Presence of reactive species: Oxidizing agents or other reactive molecules in the solution can lead to chemical modification of this compound.

  • Solvent properties: The polarity and protic nature of the solvent can affect the stability of the compound. Aqueous solutions are often more challenging for stability than organic solvents like DMSO.

  • Light exposure: Some compounds are sensitive to light and can undergo photodegradation.

  • Repeated freeze-thaw cycles: These can lead to the degradation of some small molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to this compound stability.

Problem Possible Cause Suggested Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions. Consider performing a stability study in your experimental medium (see protocol below).
Precipitate forms in the solution upon dilution. Poor solubility of this compound in the aqueous buffer or cell culture medium.Increase the percentage of co-solvents like DMSO in the final working solution (ensure the final concentration is tolerated by your cells or animal model). Use a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies.[1]
The color of the this compound solution changes over time. Chemical degradation leading to the formation of chromophoric byproducts.This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Unexpected peaks appear in HPLC analysis of the compound. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.[2][3] This will help in monitoring the purity of your this compound solutions.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol describes a general method for determining the stability of this compound in a specific solution (e.g., phosphate-buffered saline (PBS), cell culture medium) over time using HPLC.

Materials and Equipment:

  • This compound powder

  • High-purity solvent for stock solution (e.g., DMSO)

  • The aqueous solution of interest (e.g., PBS pH 7.4, DMEM)

  • HPLC system with a UV detector (a photodiode array detector is recommended)[3]

  • Analytical HPLC column (e.g., C18)[3]

  • Incubator or water bath

  • pH meter

  • Autosampler vials

Experimental Setup:

The following table summarizes the conditions for a typical stability study. These can be adapted based on your specific experimental needs.

ParameterConditionsPurpose
Temperature 4°C, 25°C (room temperature), 37°CTo assess stability under common storage and experimental conditions.
pH 4.0, 7.4, 9.0 (in a suitable buffer)To evaluate the effect of pH on degradation.
Time Points 0, 2, 4, 8, 12, 24, 48 hoursTo monitor the degradation kinetics.
This compound Concentration 10 µM (or your typical working concentration)To assess stability at a relevant concentration.
Controls This compound in pure DMSO stored at -20°CTo serve as a baseline for 100% stability.

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the test solutions: Dilute the this compound stock solution into the aqueous solutions of interest (e.g., PBS at different pH values, cell culture medium) to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of each test solution, and if necessary, quench any ongoing reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial concentration and purity of this compound. This will serve as the 0-hour time point.

  • Incubation: Aliquot the remaining test solutions into separate vials for each time point and incubate them at the desired temperatures. Protect the samples from light.

  • Sample Collection: At each specified time point, remove the corresponding vial from incubation. Quench the reaction as described in step 3.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.[3][4]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This can be done by comparing the peak area of this compound at each time point to the peak area at T=0.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_test Dilute Stock into Test Solutions (e.g., 10 µM in buffer) prep_stock->prep_test T0 T=0 Sample (Immediate Analysis) prep_test->T0 incubate Incubate Samples (e.g., 4°C, 25°C, 37°C) sampling Collect Samples at Time Points (2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis of Parent Peak Area sampling->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Experimental workflow for assessing this compound stability in solution.

Potential Degradation Pathway

While the specific degradation pathways of this compound are not published, compounds with a benzoxazepine or a related benzodiazepine core can be susceptible to hydrolysis, particularly at the azepine ring.[5] The following diagram illustrates a hypothetical hydrolytic degradation pathway for this compound. This is a predictive illustration and would require experimental confirmation (e.g., by LC-MS identification of degradation products).

G This compound This compound (Benzoxazepine Core) Intermediate Ring-Opened Intermediate This compound->Intermediate Hydrolysis (H₂O, Acid/Base) Product1 Degradation Product 1 Intermediate->Product1 Product2 Degradation Product 2 Intermediate->Product2

Caption: Hypothetical hydrolytic degradation pathway of this compound.

References

TPOP146 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for a hypothetical molecule, TPOP146, and is intended to serve as a representative example of a technical support guide for a kinase inhibitor. All data and experimental details are illustrative.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of this compound, a hypothetical inhibitor of Tyrosine Kinase X (TKX).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It binds to the ATP-binding pocket of the TKX kinase domain, preventing phosphorylation of downstream substrates and thereby inhibiting the TKX signaling pathway.

Q2: What are the known major off-target effects of this compound?

A2: Kinome-wide profiling has revealed that this compound can exhibit off-target activity against several other kinases, most notably SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Inhibition of these off-target kinases can lead to unintended biological consequences and potential toxicity.

Q3: At what concentration do off-target effects of this compound become apparent?

A3: Off-target effects are concentration-dependent. While this compound is highly selective for TKX at lower nanomolar concentrations, inhibition of SFKs and VEGFR2 is typically observed at concentrations exceeding 100 nM. Please refer to the IC50 data in Table 1 for more details.

Q4: How can I minimize the off-target effects of this compound in my cell-based assays?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a more selective TKX inhibitor if off-target effects are a significant concern.

Q5: Are there any known resistance mechanisms to this compound?

A5: While research is ongoing, potential resistance mechanisms could include mutations in the TKX ATP-binding pocket that reduce the binding affinity of this compound, or upregulation of bypass signaling pathways that compensate for TKX inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability
  • Symptom: You observe a significant decrease in cell viability at concentrations where you expect to see specific inhibition of TKX.

  • Possible Cause: This could be due to off-target inhibition of kinases essential for cell survival, such as SFKs or VEGFR2, especially in cell lines sensitive to the inhibition of these pathways.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the precise IC50 for cell viability in your model.

    • Compare with On-Target IC50: Correlate the viability data with the IC50 for TKX inhibition in your cells (e.g., via a phospho-TKX western blot). If the viability IC50 is close to the off-target IC50 values, off-target toxicity is likely.

    • Use a Control Compound: If available, use a structurally distinct TKX inhibitor with a different off-target profile to confirm that the observed toxicity is specific to this compound's off-target activity.

    • Rescue Experiment: Attempt to rescue the phenotype by activating downstream pathways of the suspected off-target kinase. For example, if VEGFR2 inhibition is suspected, treatment with VEGF might partially rescue the viability.

Issue 2: Inconsistent or Unexpected Western Blot Results
  • Symptom: You observe modulation of signaling pathways that are not known to be downstream of TKX. For example, you see a decrease in phosphorylation of a known SRC substrate.

  • Possible Cause: This is a strong indication of off-target activity. This compound may be inhibiting SFKs in your cellular context.

  • Troubleshooting Steps:

    • Confirm with Lower Concentrations: Repeat the experiment using a lower concentration of this compound that is closer to the IC50 for TKX but significantly lower than the IC50 for SFKs.

    • Use a Specific SFK Inhibitor: Treat cells with a known, specific SFK inhibitor as a positive control to confirm that the observed effect is consistent with SFK inhibition.

    • Kinase Profiling: If the off-target is unknown, consider performing a kinase profiling assay on your cell lysate treated with this compound to identify which other kinases are being inhibited.[3][4]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
TKX (On-Target) 5 Primary Target
SRC150Off-Target
LYN250Off-Target (SFK family)
FYN300Off-Target (SFK family)
VEGFR2500Off-Target

Experimental Protocols

Protocol 1: Determining the On-Target Cellular IC50 of this compound

This protocol describes how to determine the concentration of this compound required to inhibit 50% of TKX phosphorylation in a cellular context.

Materials:

  • Cell line of interest expressing TKX

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphatase and protease inhibitors

  • Lysis buffer (e.g., RIPA)

  • Antibodies: anti-phospho-TKX (pTKX), anti-total-TKX (tTKX), and appropriate secondary antibodies.

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of lysis. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. We recommend a 10-point dilution series (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and a DMSO vehicle control).

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-pTKX and anti-tTKX antibodies.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each concentration, calculate the ratio of pTKX to tTKX.

    • Normalize the data to the DMSO control.

    • Plot the normalized pTKX/tTKX ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Visualizations

TPOP146_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TKX TKX This compound->TKX Inhibition SFKs SRC Family Kinases This compound->SFKs Inhibition (High Conc.) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition (High Conc.) Substrate_A Substrate A TKX->Substrate_A Phosphorylation Downstream_Effect_A Cell Proliferation Substrate_A->Downstream_Effect_A Substrate_B Substrate B SFKs->Substrate_B Phosphorylation Substrate_C Substrate C VEGFR2->Substrate_C Phosphorylation Downstream_Effect_B Cell Adhesion Substrate_B->Downstream_Effect_B Downstream_Effect_C Angiogenesis Substrate_C->Downstream_Effect_C

Caption: this compound on-target and off-target signaling pathways.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve (Viability & pTKX) start->dose_response compare_ic50 Compare Viability IC50 with On/Off-Target IC50s dose_response->compare_ic50 off_target_likely Off-Target Effect Likely compare_ic50->off_target_likely Viability IC50 >> On-Target IC50 on_target_phenotype Phenotype is On-Target compare_ic50->on_target_phenotype Viability IC50 ≈ On-Target IC50 mitigation Mitigation Strategies: - Lower this compound Concentration - Use Orthogonal Inhibitor off_target_likely->mitigation end End: Refined Experiment on_target_phenotype->end mitigation->end

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TPOP146 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to help you navigate common challenges and avoid potential pitfalls in your experiments.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Question: We are observing significant variability in our in-vitro cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound. What are the common causes and solutions?

Answer: High variability in cell-based assays is a frequent challenge. The source of this variability can often be traced to several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Action
Cell Culture Inconsistency Ensure cells are from a similar passage number and are seeded at a consistent density. Regularly check for mycoplasma contamination.
This compound Preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization; consider sonication if precipitation is observed.
Plate Edge Effects Avoid using the outer wells of microplates as they are more prone to evaporation. If you must use them, fill them with sterile PBS to maintain humidity.
Inconsistent Incubation Times Use a calibrated timer and standardize the incubation period with this compound across all plates and experiments.
Reagent Addition Technique Be consistent with the timing and technique of adding reagents like MTT or CellTiter-Glo®. Use a multichannel pipette for simultaneous addition to multiple wells.

Experimental Workflow for a Cell Viability Assay:

Below is a generalized workflow to minimize variability.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout start Start cell_prep Cell Culture & Seeding start->cell_prep treatment Cell Treatment with this compound cell_prep->treatment tpop_prep This compound Dilution tpop_prep->treatment incubation Incubation treatment->incubation reagent_add Add Viability Reagent incubation->reagent_add read_plate Read Plate reagent_add->read_plate end End read_plate->end

A typical workflow for a cell viability experiment.

Issue 2: Inconsistent In Vivo Efficacy of this compound in Animal Models

Question: Our preclinical animal studies with this compound are showing inconsistent tumor growth inhibition. What factors should we investigate?

Answer: Inconsistent in vivo efficacy can be due to a multitude of factors related to the compound, the animal model, or the experimental procedure.

Troubleshooting Checklist:

Factor Key Considerations
This compound Formulation & Dosing Verify the stability of the formulation. Ensure accurate dose calculations and consistent administration (e.g., route, volume, timing).
Animal Model Variability Use age- and weight-matched animals. Source animals from a reputable vendor to minimize genetic drift.
Tumor Implantation Standardize the number of cells implanted and the site of implantation. Monitor tumor growth to ensure tumors are of a similar size at the start of treatment.
Study Blinding Implement blinding for personnel involved in dosing, tumor measurement, and data analysis to prevent unconscious bias.
Data Analysis Ensure that the statistical methods used are appropriate for the data and that outliers are handled with a clear, predefined strategy.

Logical Relationship of Factors Affecting In Vivo Efficacy:

G cluster_compound Compound-Related cluster_animal Animal-Related cluster_procedure Procedural formulation Formulation efficacy In Vivo Efficacy formulation->efficacy dosing Dosing dosing->efficacy animal_model Animal Model animal_model->efficacy tumor_implant Tumor Implantation tumor_implant->efficacy blinding Blinding blinding->efficacy data_analysis Data Analysis data_analysis->efficacy

Factors influencing the in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro studies?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, it is recommended to prepare a stock solution in 100% DMSO at a concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: How should this compound be stored?

A2: this compound is light-sensitive and should be stored in a light-protected container. For long-term storage, it should be kept as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound?

A3: While the primary target of this compound is well-characterized, potential off-target effects are still under investigation. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help differentiate on-target from off-target effects.

Q4: What is the proposed signaling pathway for this compound?

A4: this compound is hypothesized to be an inhibitor of the hypothetical "Kinase X" (KX) in the "ABC signaling pathway." Inhibition of KX is thought to prevent the phosphorylation of "Protein Y," leading to the activation of the "Transcription Factor Z," which in turn upregulates the expression of pro-apoptotic genes.

Hypothesized Signaling Pathway of this compound:

G This compound This compound KX Kinase X This compound->KX Inhibits ProteinY_P Phospho-Protein Y KX->ProteinY_P Phosphorylates ProteinY Protein Y ProteinY->ProteinY_P TFZ Transcription Factor Z ProteinY_P->TFZ Inhibits Apoptosis Apoptosis TFZ->Apoptosis Promotes

The hypothesized signaling pathway of this compound.

Experimental Protocols

Protocol: Western Blot for Phospho-Protein Y

This protocol is designed to assess the inhibition of Kinase X by this compound by measuring the phosphorylation of its substrate, Protein Y.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Phospho-Protein Y and total Protein Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the Phospho-Protein Y signal to the total Protein Y signal.

Technical Support Center: Synthesis of TPOP146

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of TPOP146.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Firstly, incomplete reactions are a common cause. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. You can monitor the reaction progress using techniques like TLC or LC-MS. Secondly, suboptimal reaction conditions, such as temperature, pressure, or solvent choice, can significantly impact the yield.[1][2][3] It is also crucial to consider the purity of your starting materials, as impurities can interfere with the reaction. Finally, product loss during workup and purification steps is a frequent issue. Optimize your purification protocol to minimize such losses.

Q2: I am observing significant impurities in my final this compound product. How can I identify and minimize them?

A2: The presence of impurities can be due to side reactions, unreacted starting materials, or contaminants.[4][5] Identifying the structure of the impurities using techniques like NMR, MS, or HPLC is the first step. Common side reactions in similar syntheses can include the formation of allophanates or biurets, especially if isocyanates are used or generated in situ.[5] To minimize impurities, consider adjusting the reaction stoichiometry, temperature, and catalyst. A thorough purification method, such as column chromatography or recrystallization, is essential to isolate the desired product.[6][7]

Q3: The synthesis of this compound is not proceeding to completion. What troubleshooting steps should I take?

A3: A stalled reaction can be due to several factors. First, verify the integrity and activity of your reagents and catalysts. Catalysts, in particular, can be sensitive to air and moisture.[8] Ensure your reaction is running under the correct atmospheric conditions (e.g., inert atmosphere if required). Re-evaluate the reaction temperature; sometimes a moderate increase can overcome an activation energy barrier.[5] Finally, consider the possibility of reaction inhibition by a byproduct. If this is the case, a modified reaction setup where the byproduct is removed as it is formed might be necessary.

Q4: How can I optimize the reaction conditions for the synthesis of this compound in a systematic way?

A4: A systematic approach to optimizing reaction conditions is crucial for efficiency. Methodologies like Design of Experiments (DoE) can be more effective than the traditional "One Factor At a Time" (OFAT) approach.[2] DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions and any interactions between variables.[2] There are also software tools and machine learning-guided approaches that can assist in designing and predicting optimal reaction conditions.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress using TLC/LC-MS to determine the optimal reaction time.
Suboptimal temperatureScreen a range of temperatures to find the optimum. Be aware that higher temperatures can sometimes lead to increased side products.[5]
Poor quality of starting materialsVerify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Product loss during workup/purificationOptimize the extraction and purification procedures. Consider alternative purification methods.
High Impurity Profile Presence of side reactionsAdjust stoichiometry, temperature, or reaction time to disfavor the formation of side products.[4][5]
Unreacted starting materialsEnsure the reaction goes to completion. Optimize the stoichiometry of the reactants.
ContaminationUse high-purity solvents and reagents. Ensure all glassware is clean and dry.
Reaction Stalls Inactive catalyst or reagentsUse fresh or properly stored catalysts and reagents.[8]
Insufficient activation energyGradually increase the reaction temperature while monitoring for product formation and decomposition.
Product inhibitionIf a byproduct is inhibiting the reaction, investigate methods to remove it from the reaction mixture as it forms.
Poor Reproducibility Variations in experimental conditionsMaintain strict control over all reaction parameters, including temperature, stirring rate, and atmosphere.
Inconsistent quality of reagentsSource reagents from a reliable supplier and test for purity before use.

Experimental Protocols

General Protocol for this compound Synthesis (Template)

This is a template protocol and should be adapted based on the specific chemistry of this compound.

  • Materials and Reagents:

    • Starting Material A (Specify purity)

    • Reagent B (Specify purity)

    • Catalyst C (Specify type and loading)

    • Solvent (Specify grade and volume)

    • Inert gas (e.g., Argon or Nitrogen)

  • Reaction Setup:

    • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and an inlet for inert gas.

    • Purge the reaction vessel with the inert gas for a specified time.

  • Procedure:

    • Dissolve Starting Material A in the solvent within the reaction vessel.

    • Add Reagent B to the solution.

    • Add Catalyst C to the reaction mixture.

    • Heat the reaction to the desired temperature and maintain for the specified duration.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

    • Extract the product into an appropriate organic solvent.

    • Wash the organic layer with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using a suitable technique such as column chromatography, recrystallization, or distillation.[6][7]

  • Characterization:

    • Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reagents Reagents & Glassware setup Reaction Setup reagents->setup synthesis Synthesis setup->synthesis monitoring Monitoring (TLC/LC-MS) synthesis->monitoring monitoring->synthesis Continue workup Workup monitoring->workup Complete purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product (this compound) characterization->final_product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity High Impurities cluster_stall Reaction Stalled start Problem with this compound Synthesis check_completion Check Reaction Completion start->check_completion identify_impurities Identify Impurities (NMR, MS) start->identify_impurities check_catalyst Check Catalyst Activity start->check_catalyst optimize_conditions Optimize Conditions (Temp, Time) check_completion->optimize_conditions check_reagents Check Reagent Purity optimize_conditions->check_reagents adjust_stoichiometry Adjust Stoichiometry identify_impurities->adjust_stoichiometry improve_purification Improve Purification adjust_stoichiometry->improve_purification increase_temp Increase Temperature check_catalyst->increase_temp check_inhibition Check for Inhibition increase_temp->check_inhibition

Caption: A troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Protocol Refinement for Novel Compounds in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals working with novel compounds, exemplified here as "TPOP146," in primary cell cultures. Given that "this compound" does not correspond to a publicly documented agent, this guide offers a robust template for establishing and troubleshooting experimental protocols for any new chemical entity being investigated in sensitive primary cell systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound like this compound in primary cells?

A1: For a novel compound with unknown cytotoxicity, a wide range of concentrations should be tested in a dose-response experiment. A typical starting point would be a logarithmic dilution series from 1 nM to 100 µM. This initial screen will help identify the optimal concentration range for the desired biological effect while minimizing off-target and cytotoxic effects.

Q2: How can I determine the optimal incubation time for this compound?

A2: The optimal incubation time is dependent on the biological question being addressed and the nature of the cellular process being investigated. For signaling pathway studies, short incubation times (e.g., 15 minutes to 6 hours) are common. For assays measuring cell fate, such as apoptosis or proliferation, longer incubation times (e.g., 24 to 72 hours) are typically required. A time-course experiment is recommended to pinpoint the ideal duration.

Q3: My primary cells are detaching or dying after treatment with this compound. What could be the cause?

A3: Cell detachment and death upon compound treatment can be due to several factors:

  • Cytotoxicity: The compound may be toxic to the cells at the concentration used.

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be at a toxic concentration. It is crucial to keep the final solvent concentration consistent across all conditions and as low as possible (typically <0.1%).

  • Sub-optimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors such as media formulation, serum concentration, and plating density can impact their health and their response to a new compound.

Q4: I am not observing any effect of this compound on my primary cells. What should I do?

A4: A lack of an observable effect could be due to:

  • Compound Inactivity: The compound may not be active in the specific primary cell type being used or may not target the pathway of interest.

  • Inappropriate Concentration or Incubation Time: The concentration may be too low, or the incubation time too short to elicit a measurable response.

  • Assay Sensitivity: The assay used to measure the effect may not be sensitive enough to detect subtle changes.

  • Compound Stability: The compound may be unstable in the culture medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure thorough mixing of cell suspension before seeding. Mix compound dilutions well. Avoid using the outer wells of plates or fill them with media to maintain humidity.
Unexpected Morphological Changes Off-target effects of the compound, cellular stress, or contamination.Perform a thorough literature search for the compound class. Test a lower concentration range. Check for signs of microbial contamination.
Precipitation of Compound in Culture Medium Poor solubility of the compound at the tested concentration.Test a lower concentration range. Consider using a different solvent or a solubilizing agent (ensure the agent itself does not affect the cells). Prepare fresh dilutions for each experiment.
Inconsistent Results Between Different Primary Cell Donors Biological variability inherent to primary cells from different donors.Use cells from multiple donors to ensure the observed effect is not donor-specific. Document donor characteristics.

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Concentration of a Novel Compound (e.g., this compound)
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 1000x stock solution of the compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound.

  • Treatment: Add the compound dilutions to the cells to achieve a final concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50). Based on these results, select non-toxic concentrations for subsequent functional assays.

Protocol 2: Assessing the Effect of a Novel Compound on a Target Pathway
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Treat with the selected non-toxic concentrations of the compound and a vehicle control for the desired incubation time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the target signaling pathway by Western blotting.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Inhibition Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylation TF Transcription Factor TF_Inhibitor->TF Sequestration Gene Target Gene TF->Gene Transcription

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase 2.

G start Start plate_cells Plate Primary Cells start->plate_cells adhere Allow Adhesion (24h) plate_cells->adhere prepare_compound Prepare this compound Dilutions adhere->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for testing a novel compound in primary cells.

Validation & Comparative

TPOP146 (iHSP110-33): A Comparative Guide to a First-in-Class HSP110 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TPOP146, identified as iHSP110-33, a first-in-class inhibitor of Heat Shock Protein 110 (HSP110), with other relevant inhibitors. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer an objective assessment of its efficacy and mechanism of action.

Executive Summary

iHSP110-33 is a novel small molecule inhibitor targeting the nucleotide-binding domain of HSP110. It has demonstrated significant anti-tumor activity, particularly in hematological malignancies like Primary Mediastinal B-cell Lymphoma (PMBL) and classical Hodgkin lymphoma (cHL). A key aspect of its mechanism is the synergistic effect observed when used in combination with the XPO1 inhibitor, Selinexor, leading to a reduction in STAT6 phosphorylation. This guide compares the efficacy of iHSP110-33 with other HSP110 inhibitors and the clinically relevant XPO1 inhibitor, Selinexor.

Comparative Efficacy of HSP110 and XPO1 Inhibitors

The following table summarizes the in vitro efficacy of iHSP110-33 and other relevant inhibitors. IC50 values are presented to allow for a quantitative comparison of their potency.

InhibitorTargetAssay TypeIC50 ValueCell Line/Conditions
iHSP110-33 (this compound) HSP110Inhibition of HSP110 anti-aggregating activity87.8 µMIn vitro biochemical assay
Disruption of HSP110-STAT3 interaction35.9 µMCompetitive BLI assay
iHSP110-52 HSP110Cell ViabilityNot explicitly quantified, but demonstrated efficacy at 10 µMTMD8, OCI-Ly3, HBL-1 (ABC-DLBCL cell lines)
2H Fungal HSP110 (Msi3)Inhibition of holdase activity5.02 µM[1]In vitro biochemical assay
Selinexor (KPT-330) XPO1Cell Viability28.8 nM to 218.2 nM (median: 66.1 nM)[2][3]Panel of sarcoma cell lines
Cell Viability0.1 µM to 0.5 µM[1]Bladder tumor cell lines

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

HSP110-STAT6 Signaling Pathway

This diagram illustrates the role of HSP110 in the JAK/STAT signaling pathway and the mechanism of action of iHSP110-33.

HSP110_STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK IL4R->JAK IL4 IL-4 IL4->IL4R Binds STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active HSP110 HSP110 HSP110->STAT6_inactive Chaperones & Promotes Phosphorylation Gene_Expression Gene Expression (e.g., cell survival, proliferation) STAT6_active->Gene_Expression Dimerizes & Translocates iHSP110_33 iHSP110-33 iHSP110_33->HSP110 Inhibits

Caption: HSP110 facilitates STAT6 phosphorylation, which is inhibited by iHSP110-33.

Comparative Experimental Workflow: HSP110 Inhibition Assay

This diagram outlines a typical workflow for assessing the efficacy of HSP110 inhibitors.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Luciferase, HSP110, Inhibitors) Start->Prepare_Reagents Incubate_Inhibitor Incubate HSP110 with Inhibitor Prepare_Reagents->Incubate_Inhibitor Induce_Aggregation Induce Luciferase Aggregation (Heat Shock) Incubate_Inhibitor->Induce_Aggregation Measure_Absorbance Measure Absorbance (OD320) Induce_Aggregation->Measure_Absorbance Analyze_Data Data Analysis (Calculate % Inhibition) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing HSP110 inhibitor efficacy via aggregation assay.

Detailed Experimental Protocols

HSP110 Aggregation Inhibition Assay (Luciferase-Based)

This assay measures the ability of an inhibitor to prevent HSP110 from suppressing the aggregation of a model substrate, firefly luciferase.

Materials:

  • Purified recombinant human HSP110 protein

  • Firefly Luciferase (e.g., from Photinus pyralis)

  • HSP110 inhibitor (e.g., iHSP110-33) dissolved in DMSO

  • Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 50 mM KCl, 5 mM Mg(OAc)₂, 2 mM ATP, 2 mM DTT

  • Spectrophotometer capable of measuring absorbance at 320 nm

Procedure:

  • Prepare a stock solution of the HSP110 inhibitor in DMSO.

  • In a reaction tube, pre-incubate the purified HSP110 with the inhibitor (or DMSO as a vehicle control) at room temperature for 2 hours in the assay buffer.

  • Add firefly luciferase to the reaction mixture.

  • Induce aggregation of luciferase by heat-shocking the mixture at an appropriate temperature (e.g., 42°C).

  • Monitor the aggregation of luciferase by measuring the increase in optical density (OD) at 320 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of aggregation in the presence of the inhibitor to the rate in the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., PMBL, cHL, or sarcoma cell lines)

  • Cell culture medium and supplements

  • HSP110 inhibitor (e.g., iHSP110-33)

  • Selinexor

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitors (iHSP110-33, Selinexor, etc.) in the cell culture medium.

  • Treat the cells with the various concentrations of the inhibitors and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting the dose-response curve.

Conclusion

This compound (iHSP110-33) represents a promising new therapeutic agent, particularly in the context of combination therapies for certain cancers. Its mechanism of action, involving the inhibition of HSP110 and subsequent reduction of STAT6 phosphorylation, provides a clear rationale for its synergistic effects with XPO1 inhibitors like Selinexor. Further research into other specific HSP110 inhibitors and their comparative efficacy will be crucial in fully elucidating the therapeutic potential of targeting this molecular chaperone. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Independent Validation of TPOP146 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available research on "TPOP146" has yielded no specific findings. As of November 2025, there are no identifiable peer-reviewed publications, clinical trial registrations, or other scholarly articles that would allow for an independent validation and comparison of its performance against other alternatives.

This guide is intended to provide a framework for the objective comparison of therapeutic products based on experimental data. However, due to the absence of any discernible research associated with "this compound," a direct comparative analysis cannot be conducted.

For the benefit of researchers, scientists, and drug development professionals, the following sections outline the standard methodologies and data presentation formats that would be employed for such a comparison, should data on this compound become available in the future.

Data Presentation: A Framework for Comparison

In a typical comparison guide, quantitative data from preclinical or clinical studies would be summarized in clearly structured tables. This allows for a straightforward assessment of efficacy, safety, and pharmacokinetic profiles.

Table 1: Hypothetical Efficacy Comparison

CompoundTargetAssayIC50 (nM)Efficacy Metric (e.g., Tumor Growth Inhibition %)
This compound ----
Alternative ATarget XCell Viability5065%
Alternative BTarget YEnzyme Inhibition2572%
Standard of CareTarget ZIn vivo model10058%
Data presented for Alternatives A, B, and Standard of Care are illustrative examples.

Table 2: Hypothetical Safety Profile Comparison

CompoundTarget OrganIn vitro Toxicity (LD50, µM)Off-Target Effects (Top 3)
This compound ---
Alternative ALiver>100Kinase 1, Kinase 2, Ion Channel A
Alternative BHeart75GPCR 1, Enzyme 3, Transporter B
Standard of CareKidney50Known clinical side effects
Data presented for Alternatives A, B, and Standard of Care are illustrative examples.

Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are crucial for the independent validation of research findings. A comprehensive guide would include step-by-step protocols for key experiments cited in the primary research.

Example Experimental Protocol: Cell Viability Assay

  • Cell Culture: Human cancer cell line (e.g., MCF-7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound, alternatives) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial MTS assay kit according to the manufacturer's instructions.

  • Data Analysis: Absorbance is read at 490 nm, and the data is normalized to vehicle-treated controls to calculate the half-maximal inhibitory concentration (IC50).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how signaling pathways and experimental workflows would be visualized using Graphviz (DOT language).

Signaling Pathway Diagram

Should the mechanism of action for this compound be elucidated, a diagram would be created to depict its interaction with its molecular target and downstream signaling components.

This compound This compound Target Target Receptor This compound->Target Binds Downstream1 Kinase A Target->Downstream1 Activates Downstream2 Transcription Factor B Downstream1->Downstream2 Phosphorylates Response Cellular Response (e.g., Apoptosis) Downstream2->Response Induces

Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

A diagram illustrating the sequence of an experimental procedure ensures clarity and reproducibility.

start Start: Treat cells with this compound incubation Incubate for 72h start->incubation assay Perform MTS Assay incubation->assay readout Measure Absorbance at 490nm assay->readout analysis Calculate IC50 readout->analysis end End: Report Findings analysis->end

A generalized experimental workflow for in vitro compound testing.

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound designated "TPOP146" have yielded no specific, publicly available information. This suggests that "this compound" may be an internal, non-standardized, or novel compound identifier not yet disclosed in scientific literature or chemical databases.

Without a clear identification of this compound, including its chemical structure, biological target, or mechanism of action, a head-to-head comparison with a related compound as requested is not feasible. Key information required for such a comparison, including experimental data, performance metrics, and detailed protocols, cannot be retrieved without first identifying the compound .

To proceed with generating a comprehensive comparison guide, further details on this compound are required. Essential information would include:

  • Alternative nomenclature: Any other public or standardized names for the compound.

  • Chemical structure: A representation of the molecule (e.g., SMILES, InChI, or a graphical representation).

  • Relevant publications: Any scientific articles, patents, or conference proceedings that describe this compound.

  • Biological target or pathway: The protein, enzyme, or signaling pathway that this compound is designed to interact with.

Once this foundational information is provided, a thorough and objective comparison with a relevant alternative compound can be conducted, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Navigating the Safe Handling of TPOP146: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a substance specifically identified as "TPOP146" did not yield a corresponding Safety Data Sheet (SDS) or specific handling protocols. The following guidelines are based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult a substance-specific SDS before commencing any new experimental work.

This guide provides essential, immediate safety and logistical information for handling a substance with the hypothetical identifier this compound, focusing on procedural, step-by-step guidance for operational and disposal plans. By providing value beyond the product itself, this content aims to be the preferred source for laboratory safety and chemical handling information, building deep trust within the scientific community.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling any new or potentially hazardous substance, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety.[1][2][3] The selection of appropriate PPE should be informed by a thorough hazard assessment of the specific tasks to be performed.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended PPESpecifications & Use Cases
Eye and Face Protection Safety Goggles or a Face ShieldUse in all instances where there is a risk of splashes, sprays, or airborne particles.[3][4] Safety glasses alone may not provide adequate protection.[2] Must meet ANSI Z87.1 standards.[3]
Hand Protection Chemical-Resistant GlovesThe specific glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on the chemical compatibility with this compound. Always inspect gloves for signs of degradation before use.[5]
Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitA flame-resistant lab coat should be worn as a minimum. For tasks with a higher risk of splashes or significant exposure, a chemical-resistant apron or full suit may be necessary.[2]
Respiratory Protection Fume Hood or RespiratorAll work with volatile or powdered forms of this compound should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator appropriate for the anticipated airborne concentration and chemical properties must be used.[5]
Foot Protection Closed-Toed, Chemical-Resistant ShoesShoes should be made of a material that will resist chemical penetration and provide protection from spills and falling objects.

Operational and Disposal Plan: A Step-by-Step Approach

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[6][7] This involves a cycle of planning, execution, and proper waste management.

Table 2: Operational and Disposal Workflow for this compound

PhaseKey Steps & Considerations
1. Pre-Handling & Preparation - Conduct a thorough risk assessment for the planned experiment. - Ensure all necessary PPE is available and in good condition.[5] - Verify that the chemical fume hood or other ventilation equipment is functioning correctly. - Prepare all necessary equipment and reagents before handling this compound.
2. Handling & Experimentation - Handle this compound exclusively within a designated and properly ventilated area. - Use the minimum quantity of the substance necessary for the experiment. - Avoid direct contact with skin and eyes.[8] - Keep containers of this compound closed when not in use.[8]
3. Post-Handling & Decontamination - Decontaminate all work surfaces and equipment after use. - Wash hands thoroughly with soap and water after removing gloves.
4. Waste Collection & Segregation - Segregate this compound waste from other waste streams. - Collect waste in compatible, clearly labeled, and sealed containers.[9] The container must be marked with the words "Hazardous Waste."[9]
5. Storage of Waste - Store waste containers in a designated, well-ventilated, and secure secondary containment area. - Ensure waste containers are closed except when adding or removing waste.[9]
6. Disposal - Arrange for disposal through the institution's Environmental Health and Safety (EHSO) office or a licensed hazardous waste disposal contractor.[10][11] - All shipments of hazardous waste must be accompanied by a hazardous waste manifest.[9]

Visualizing the Workflow: From Receipt to Disposal

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages in the lifecycle of this compound within a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Risk Assessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection EngControls Engineering Controls Verification PPE_Selection->EngControls Receiving Receiving & Storage EngControls->Receiving Experiment Experimentation Receiving->Experiment Decontamination Decontamination Experiment->Decontamination WasteSegregation Waste Segregation Decontamination->WasteSegregation WasteStorage Waste Storage WasteSegregation->WasteStorage WasteDisposal Waste Disposal WasteStorage->WasteDisposal

Caption: Workflow for the safe handling and disposal of this compound.

The Hierarchy of Controls: A Foundational Safety Principle

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. Personal protective equipment, while essential, is considered the last line of defense. The following diagram illustrates the preferred order of control measures.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.